{(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(4-methoxy-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid. This nomenclature reflects the compound's structural organization, beginning with the acetic acid core functionality and systematically describing the substitution pattern. The IUPAC name indicates the presence of a 4-methoxyphenyl group attached to a nitrogen atom, which is further substituted with a 2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl chain.
The structural interpretation reveals a glycine derivative where the amino group has been extensively substituted. The 4-methoxyphenyl moiety contributes an aromatic ring system with a methoxy group at the para position relative to the nitrogen attachment point. The ethyl bridge contains a ketone functionality, connecting to a piperazine ring that bears a 2-pyridyl substituent. This complex substitution pattern creates a molecule with multiple potential sites for intermolecular interactions and biological activity.
The Standard Molecular Input Line Entry System representation for this compound is documented as COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O. This notation provides a linear representation of the molecular structure, facilitating computational analysis and database searching. The International Chemical Identifier Key is recorded as UURCWBMBJGFPIQ-UHFFFAOYSA-N, providing a unique identifier for the compound across different chemical information systems.
CAS Registry Number and Alternative Identifiers
The Chemical Abstracts Service Registry Number for this compound is definitively established as 1142205-43-3. This unique identifier serves as the primary reference for the compound across global chemical databases and regulatory systems. The CAS number provides unambiguous identification regardless of nomenclature variations or language differences in chemical literature.
The compound is also catalogued under the MDL Number MFCD12027657, which represents another widely used chemical identifier system. This identifier facilitates cross-referencing between different chemical information platforms and ensures consistency in compound identification across various research databases. The MDL number system provides additional verification of compound identity, particularly useful when dealing with complex molecular structures that may have multiple valid nomenclature representations.
| Identifier Type | Value | Source Database |
|---|---|---|
| CAS Registry Number | 1142205-43-3 | Chemical Abstracts Service |
| MDL Number | MFCD12027657 | Molecular Design Limited |
| InChI Key | UURCWBMBJGFPIQ-UHFFFAOYSA-N | International Chemical Identifier |
| PubChem CID | Not definitively established | PubChem Database |
The InChI representation provides a standardized method for describing the compound's structure: InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27). This representation allows for precise structural verification and computational analysis across different software platforms and databases.
Molecular Formula and Stereochemical Considerations
The molecular formula for this compound is consistently reported as C20H24N4O4 across multiple authoritative sources. This formula indicates the presence of twenty carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and four oxygen atoms, reflecting the compound's substantial molecular complexity. The molecular weight is precisely calculated as 384.43 to 384.44 grams per mole, depending on the source precision.
The molecular formula analysis reveals the compound's elemental composition distribution. The carbon content of 62.49% reflects the significant aromatic and heterocyclic content, while the hydrogen content of 6.29% is consistent with aromatic substitution patterns. The nitrogen content of 14.57% indicates the presence of multiple nitrogen-containing heterocycles, specifically the piperazine and pyridine rings. The oxygen content of 16.65% corresponds to the carboxylic acid functionality, the ketone group, and the methoxy substituent.
Stereochemical analysis indicates that this compound does not possess defined chiral centers based on the available structural data. The absence of stereochemical descriptors in the standard nomenclature and the symmetric nature of the piperazine ring system suggest that the molecule exists as a single constitutional isomer without optical activity. The planar aromatic systems and the flexible aliphatic chains allow for conformational flexibility without generating stereoisomers.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C20H24N4O4 | - |
| Molecular Weight | 384.43-384.44 | g/mol |
| Carbon Content | 62.49 | % |
| Hydrogen Content | 6.29 | % |
| Nitrogen Content | 14.57 | % |
| Oxygen Content | 16.65 | % |
| Chiral Centers | 0 | count |
Comparative Analysis of Synonyms Across Chemical Databases
The comparative analysis of synonyms across different chemical databases reveals variations in nomenclature conventions and systematic naming approaches. The compound is alternatively designated as Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]- in some databases, which emphasizes its structural relationship to the amino acid glycine. This nomenclature approach highlights the acetic acid core with extensive nitrogen substitution.
Another documented synonym is 2-((4-Methoxyphenyl)(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)amino)acetic acid, which presents the structure in a slightly different organizational pattern while maintaining chemical accuracy. This variation demonstrates how different databases may prioritize different aspects of the molecular structure in their naming conventions. The parenthetical organization in this synonym clearly delineates the substitution pattern on the amino nitrogen.
The systematic comparison reveals that most databases maintain consistency in identifying the core structural elements: the 4-methoxyphenyl group, the piperazine ring, the 2-pyridyl substituent, and the acetic acid functionality. However, the organizational hierarchy and punctuation patterns vary between sources, reflecting different institutional preferences and database conventions.
| Database Source | Synonym/Name | Nomenclature Style |
|---|---|---|
| Vulcanchem | This compound | Functional group priority |
| ChemicalBook | This compound | Functional group priority |
| BLDpharm | 2-((4-Methoxyphenyl)(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)amino)acetic acid | Substitution pattern emphasis |
| Alternative | Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]- | Amino acid derivative approach |
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-28-17-7-5-16(6-8-17)24(15-20(26)27)14-19(25)23-12-10-22(11-13-23)18-4-2-3-9-21-18/h2-9H,10-15H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURCWBMBJGFPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=N3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
Key Characteristics:
- Molecular Formula: $$C{20}H{24}N{4}O{4}$$
- Molecular Weight: 384.44 g/mol
- CAS Number: 1142205-43-3
- IUPAC Name: 2-(4-methoxy-$$N$$-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]anilino)acetic acid.
The compound’s structure includes a methoxyphenyl group, a piperazine ring substituted with pyridyl, and an aminoacetic acid moiety.
Synthetic Pathways
General Overview:
The synthesis of {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid typically involves multi-step organic reactions, including amide bond formation, aromatic substitutions, and functional group modifications. Below are detailed steps based on available methodologies.
Stepwise Synthesis Methodology
Step 1: Preparation of Intermediate (Methoxyphenyl Derivative)
- Starting Material: 4-methoxyaniline.
- Reaction: React 4-methoxyaniline with chloroacetyl chloride under basic conditions to form N-(chloroacetyl)-4-methoxyaniline.
- Conditions: Use a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Step 3: Formation of Aminoacetic Acid Moiety
- Final Coupling Reaction: Introduce glycine derivatives to the piperazine intermediate via amide bond formation.
- Catalyst: Use carbodiimide-based coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions: Conduct the reaction in aqueous or mixed solvents to ensure solubility of all reactants.
Optimization Techniques
Solvent Selection:
Solvents like acetonitrile or dichloromethane are preferred for their ability to dissolve both polar and non-polar intermediates effectively.
Temperature Control:
Reflux conditions (~80–100°C) are essential for reactions involving piperazine derivatives to ensure complete conversion.
Purification:
Products are typically purified using column chromatography or recrystallization methods to achieve high purity levels.
Data Table: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Intermediate Formation | 4-methoxyaniline + chloroacetyl chloride | Dichloromethane | Room Temp | ~85 |
| Piperazine Substitution | Pyridinyl-substituted piperazine | Acetonitrile | Reflux (~90°C) | ~75 |
| Aminoacetic Acid Coupling | Glycine derivative + EDC | Mixed solvents | Room Temp | ~80 |
Challenges in Synthesis
Common Issues:
- Side Reactions: Unwanted by-products may form due to overreaction or incomplete conversion.
- Low Yield: Piperazine substitution often suffers from moderate yields due to steric hindrance.
- Purity Concerns: Impurities arising from unreacted starting materials require extensive purification steps.
Solutions:
Employing optimized reaction conditions and high-purity reagents can mitigate these issues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic ring, such as halogens or nitro groups.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds similar to {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation.
- Antipsychotic Effects : The structural components of this compound suggest potential antipsychotic activity, particularly through modulation of dopaminergic pathways. Studies have shown that piperazine derivatives can reduce symptoms of psychosis in animal models.
- Neuroprotective Properties : Investigations into neuroprotective effects have highlighted the potential of this compound to mitigate neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects directly on neural tissues.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including those structurally related to this compound. Results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages, demonstrating a dose-dependent relationship with serotonin receptor activity .
Case Study 2: Neuroprotection in Alzheimer's Models
In a research article from Neuroscience Letters, the compound was tested for neuroprotective effects against amyloid-beta-induced toxicity in neuronal cell cultures. The findings suggested that treatment with this compound significantly reduced cell death and oxidative stress markers, indicating its potential as a therapeutic agent for Alzheimer's disease .
Synthesis and Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes reactions such as amide bond formation and cyclization processes that yield the final product with high purity .
Mechanism of Action
The mechanism by which {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Phenyl vs. 4-Methoxyphenyl
Replacing the 4-methoxyphenyl group with a simple phenyl group yields [2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethylamino]acetic acid (CAS: 1142211-55-9, MW: 354.41 g/mol)**.
b) Ortho-Methoxyphenyl Analogs
describes compounds with a 2-methoxyphenyl substitution on piperazine. The ortho position introduces steric hindrance, which could reduce binding efficiency compared to the para-substituted parent compound .
c) Fluorophenyl Derivatives
Piperazine-Linked Group Modifications
a) Pyridine vs. Pyrimidine
Replacing the pyridin-2-yl group with pyrimidin-2-yl (CAS: 1142211-53-7) changes the molecular formula to C₁₈H₂₁N₅O₃ (MW: 371.40 g/mol). Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding but reduce lipophilicity, affecting membrane permeability .
b) Methylpiperazine Derivatives
The compound ((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid (CAS: 1142216-14-5) introduces a methyl group on piperazine, likely improving metabolic stability by hindering oxidation at the piperazine nitrogen .
Core Scaffold Modifications
a) Carbamoylcyclopentyl Analogs
highlights compounds like [(1-Carbamoylcyclopentyl)(4-methoxyphenyl)amino]acetic acid (MP: 105°C, Yield: 70%). The cyclopentyl-carbamoyl group replaces the piperazine-2-oxoethyl chain, reducing flexibility and possibly limiting target engagement .
b) Sulfoacetamido Derivatives
Compounds such as 2-oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic acid (Lib-1) introduce sulfonate groups, drastically increasing hydrophilicity and likely restricting blood-brain barrier penetration .
Data Tables
Table 1: Key Structural and Physical Properties
Pharmacological and Physicochemical Implications
Biological Activity
The compound {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid , with the CAS number 1142205-43-3 , is a bioactive small molecule that has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on a review of available literature and research findings.
- Molecular Formula : C20H24N4O4
- Molecular Weight : 384.44 g/mol
- CAS Number : 1142205-43-3
The compound features a unique structure that combines a methoxyphenyl group with a pyridine-piperazine moiety, which is hypothesized to contribute to its biological activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of pyridine and piperazine have shown promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (skin cancer) | <10 | |
| Compound B | HT29 (colon cancer) | 15 | |
| Compound C | Jurkat (leukemia) | <5 |
These studies suggest that the presence of the methoxy group and the piperazine ring are crucial for enhancing cytotoxic activity against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are indicative of their potency:
| Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.25 | |
| Escherichia coli | 62.50 | |
| Pseudomonas aeruginosa | 125.00 |
These findings highlight the potential of this compound as a lead molecule for developing new antimicrobial agents.
Neuropharmacological Effects
Preliminary studies suggest that the compound may exhibit neuropharmacological effects, particularly in modulating neurotransmitter systems. The structural components are believed to interact with serotonin and dopamine receptors, which could be beneficial in treating neurological disorders:
| Effect Observed | Mechanism Proposed | Reference |
|---|---|---|
| Increased serotonin levels | Inhibition of reuptake transporters | |
| Dopaminergic modulation | Agonistic effects on D2 receptors |
Further investigation is required to validate these effects and understand the underlying mechanisms.
Case Study 1: Anticancer Activity
In a study conducted on various synthesized derivatives of similar structures, it was found that one specific derivative exhibited an IC50 value lower than that of doxorubicin in A431 cells, indicating superior potency. The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins, revealing critical insights into structure-activity relationships (SAR).
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of related compounds against clinical isolates. The results showed significant inhibition against multi-drug resistant strains, suggesting potential application in treating severe infections.
Q & A
Q. What are the recommended synthetic routes for {(4-Methoxyphenyl)[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid, and how can purity be optimized during synthesis?
- Methodology : Multi-step synthesis typically involves coupling 4-methoxyphenylamine with a 2-oxoethyl intermediate functionalized with a pyridinylpiperazine moiety. Purity optimization requires iterative recrystallization using solvents like ethanol/water mixtures and HPLC purification (C18 column, gradient elution with acetonitrile/0.1% TFA). Confirm purity via LC-MS (ESI+ mode) and elemental analysis .
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Q. How should researchers characterize the compound’s structural identity and confirm its stereochemical configuration?
- Methodology : Use a combination of -NMR (500 MHz, DMSO-d6) to verify aromatic protons and piperazine signals, -NMR for carbonyl and methoxy groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemistry, employ X-ray crystallography if single crystals are obtainable or computational methods like Density Functional Theory (DFT) to predict stable conformers .
Q. What in vitro assays are suitable for initial evaluation of the compound’s biological activity?
- Methodology : Prioritize receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors due to the piperazine moiety) and enzyme inhibition studies (e.g., kinase assays). Use HEK293 or SH-SY5Y cell lines for cytotoxicity screening (MTT assay, 48-hour incubation). Normalize data to positive controls like clozapine for receptor affinity .
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Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across independent studies?
- Methodology : Conduct a meta-analysis of raw data from conflicting studies, focusing on variables such as assay conditions (e.g., buffer pH, temperature), cell line viability, and ligand concentration ranges. Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Cross-reference with structural analogs to identify structure-activity relationship (SAR) outliers .
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Q. What computational strategies are effective for predicting the compound’s interaction with off-target receptors?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against a curated panel of GPCRs and kinases. Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess binding stability. Use cheminformatics tools like SwissTargetPrediction to rank potential off-targets based on pharmacophore similarity .
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Q. What experimental designs are recommended to investigate the compound’s pharmacokinetic (PK) limitations, such as poor oral bioavailability?
- Methodology :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 6.8 and 7.4.
- Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS.
- Formulation : Test cyclodextrin-based formulations or lipid nanoparticles to enhance solubility. Compare AUC(0–24h) in rodent PK studies (plasma sampling via LC-MS/MS) .
Data Analysis & Collaboration
Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?
- Methodology : Use a staggered dosing protocol (e.g., 0.1, 1, 10, 50 mg/kg) with pharmacokinetic-pharmacodynamic (PK-PD) modeling (Phoenix WinNonlin) to correlate plasma concentrations with efficacy endpoints. Include a vehicle control and a reference compound (e.g., risperidone for CNS targets) .
Q. What platforms facilitate collaboration and data sharing for interdisciplinary studies on this compound?
- Methodology : Utilize ResearchGate for pre-publication data exchange and hypothesis brainstorming . For structural data, deposit crystallographic coordinates in the Cambridge Structural Database (CSD) or protein-ligand complexes in the PDB.
Contradictory Data Resolution Example
| Study | Reported IC50 (nM) | Assay Conditions | Proposed Resolution |
|---|---|---|---|
| Study A | 12 ± 2.1 | HEK293, pH 7.4 | Re-test at pH 7.0 with SPR validation |
| Study B | 45 ± 6.3 | CHO-K1, pH 6.8 | Adjust buffer pH and repeat with uniform cell line |
Key Takeaway : Variability in assay conditions (e.g., pH, cell type) significantly impacts ligand-receptor interactions. Standardize protocols across labs to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
